molecular formula C3H8ClN B14756748 (2S)-2-methylaziridine hydrochloride

(2S)-2-methylaziridine hydrochloride

Cat. No.: B14756748
M. Wt: 93.55 g/mol
InChI Key: VVDSCHIAWCUGCQ-DFWYDOINSA-N
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Description

(S)-2-Methyl aziridine hydrochloride is a chiral aziridine derivative, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy, which makes them highly reactive and valuable intermediates in organic synthesis . The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl aziridine hydrochloride typically involves the aziridination of alkenes or the cyclization of amino alcohols. One common method is the reaction of 2-bromoethylamine hydrobromide with a base such as potassium hydroxide or silver oxide . Another approach involves the use of chiral catalysts to achieve enantioselective synthesis, ensuring the desired (S)-configuration .

Industrial Production Methods

Industrial production of aziridines often employs the Wenker synthesis, which involves the conversion of aminoethanol to its sulfate ester, followed by base-induced cyclization . This method is scalable and cost-effective, making it suitable for large-scale production.

Properties

Molecular Formula

C3H8ClN

Molecular Weight

93.55 g/mol

IUPAC Name

(2S)-2-methylaziridine;hydrochloride

InChI

InChI=1S/C3H7N.ClH/c1-3-2-4-3;/h3-4H,2H2,1H3;1H/t3-;/m0./s1

InChI Key

VVDSCHIAWCUGCQ-DFWYDOINSA-N

Isomeric SMILES

C[C@H]1CN1.Cl

Canonical SMILES

CC1CN1.Cl

Origin of Product

United States

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